A Comprehensive Technical Guide to tert-Butyl 3-(2-iodoethoxy)propanoate: A Key Linker in PROTAC-Mediated Protein Degradation
A Comprehensive Technical Guide to tert-Butyl 3-(2-iodoethoxy)propanoate: A Key Linker in PROTAC-Mediated Protein Degradation
CAS Number: 2296723-16-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 3-(2-iodoethoxy)propanoate, a bifunctional linker molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and application in targeted protein degradation, with a focus on its use in the creation of potent FAK (Focal Adhesion Kinase) degraders.
Chemical and Physical Properties
tert-Butyl 3-(2-iodoethoxy)propanoate is a versatile building block in medicinal chemistry, particularly in the construction of PROTACs. Its structure incorporates a reactive iodo group, which serves as an excellent leaving group for nucleophilic substitution reactions, and a tert-butyl ester, a protecting group that can be readily removed under acidic conditions.
| Property | Value | Reference |
| CAS Number | 2296723-16-3 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₇IO₃ | --INVALID-LINK-- |
| Molecular Weight | 300.1 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or semi-solid | --INVALID-LINK-- |
| Storage Conditions | -20°C, keep in a dark place, sealed in dry conditions | --INVALID-LINK-- |
Experimental Protocols
Synthesis of tert-Butyl 3-(2-iodoethoxy)propanoate
The synthesis of tert-butyl 3-(2-iodoethoxy)propanoate is typically achieved in a two-step process starting from tert-butyl acrylate (B77674) and ethylene (B1197577) glycol.
Step 1: Synthesis of tert-Butyl 3-(2-hydroxyethoxy)propanoate
This precursor is synthesized via a Michael addition of ethylene glycol to tert-butyl acrylate.
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Materials:
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Anhydrous ethylene glycol
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Anhydrous Tetrahydrofuran (THF)
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Sodium metal
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tert-Butyl acrylate
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Procedure:
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To a solution of anhydrous ethylene glycol (10 g, 161.1 mmol) in anhydrous THF (40 mL), add sodium metal (62.0 mg, 2.70 mmol).
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Stir the mixture at room temperature for 2 hours.
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Add tert-butyl acrylate (6.90 g, 53.7 mmol) and stir the reaction mixture overnight.
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Quench the reaction with water.
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Remove the THF under reduced pressure.
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Extract the aqueous layer with ethyl acetate (B1210297).
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Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
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Filter and evaporate the solvent.
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Purify the residue by silica (B1680970) gel column chromatography (petroleum ether/ethyl acetate = 2:1) to yield tert-butyl 3-(2-hydroxyethoxy)propanoate as a colorless oil.[1]
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Step 2: Conversion to tert-Butyl 3-(2-iodoethoxy)propanoate
The hydroxyl group of the precursor is then converted to an iodo group.
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Materials:
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tert-Butyl 3-(2-hydroxyethoxy)propanoate
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Triphenylphosphine (B44618) (PPh₃)
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Iodine (I₂)
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Dry Tetrahydrofuran (THF)
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Procedure:
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Dissolve triphenylphosphine (1.2 equiv) and imidazole (1.2 equiv) in dry THF.
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Add iodine (1.5 equiv) to the solution.
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Add a solution of tert-butyl 3-(2-hydroxyethoxy)propanoate (1.0 equiv) in THF dropwise to the reaction mixture.
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Stir the reaction at room temperature for 3 hours under an inert atmosphere (e.g., Argon).
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Filter the mixture to remove the precipitated triphenylphosphine oxide.
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Concentrate the filtrate under vacuum.
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Purify the crude product by column chromatography (petroleum ether/ethyl acetate) to obtain tert-butyl 3-(2-iodoethoxy)propanoate.[2]
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Application in PROTAC Synthesis: FAK Degrader
tert-Butyl 3-(2-iodoethoxy)propanoate is a key linker for synthesizing PROTACs that target Focal Adhesion Kinase (FAK) for degradation.[2] The following is a general protocol for the synthesis of a FAK-targeting PROTAC using this linker.
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Components:
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A FAK inhibitor with a suitable nucleophilic handle (e.g., a derivative of PF-562271 with a primary or secondary amine).
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tert-Butyl 3-(2-iodoethoxy)propanoate
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An E3 ligase ligand with a nucleophilic handle (e.g., pomalidomide (B1683931) derivative).
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Procedure:
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Linker Attachment to FAK Inhibitor: React the FAK inhibitor with tert-butyl 3-(2-iodoethoxy)propanoate in the presence of a non-nucleophilic base (e.g., DIPEA) in a suitable solvent (e.g., DMF). The nucleophilic amine on the FAK inhibitor will displace the iodide, forming a stable ether linkage.
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Deprotection of the tert-Butyl Ester: Treat the product from the previous step with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to deprotect the tert-butyl ester and reveal the carboxylic acid.
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Coupling with E3 Ligase Ligand: Couple the resulting carboxylic acid with the amine-functionalized E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt with DIPEA) in an anhydrous aprotic solvent like DMF.
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Purification: Purify the final PROTAC compound using preparative HPLC.
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Signaling Pathways and Mechanisms
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[3][4][5] Its signaling is initiated by the clustering of integrins upon binding to the extracellular matrix.
Caption: Simplified FAK signaling pathway leading to cell migration.
PROTAC Mechanism of Action for FAK Degradation
A PROTAC molecule functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade a target protein.
Caption: General mechanism of PROTAC-mediated degradation of FAK.
Safety Information
tert-Butyl 3-(2-iodoethoxy)propanoate should be handled with care in a laboratory setting. The following hazard and precautionary statements are associated with this compound:
| Hazard Statements | Precautionary Statements |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from Sigma-Aldrich safety information.[6]
This technical guide serves as a foundational resource for researchers and drug developers interested in utilizing tert-butyl 3-(2-iodoethoxy)propanoate for the synthesis of PROTACs and other advanced applications in chemical biology and medicinal chemistry.
References
- 1. tert-Butyl 3-(2-hydroxyethoxy)propanoate CAS#: 671802-00-9 [m.chemicalbook.com]
- 2. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
